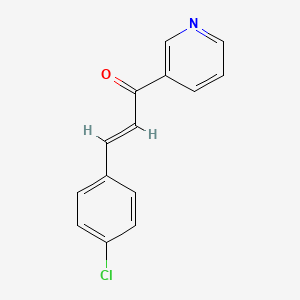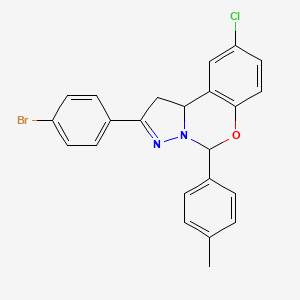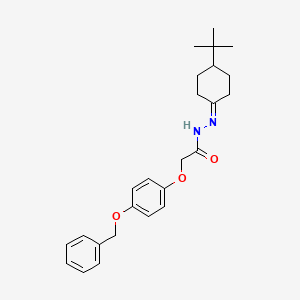![molecular formula C12H17N3OS B11990311 [(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
[(E)-(4-butoxyphenyl)methyleneamino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS and a molecular weight of 251.35 g/mol. It is often used as a building block in various chemical syntheses and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-butoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学研究应用
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Butoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide.
Thiosemicarbazide: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a butoxyphenyl group with a hydrazinecarbothioamide moiety makes it versatile for various applications in research and industry.
属性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC 名称 |
[(E)-(4-butoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-8-16-11-6-4-10(5-7-11)9-14-15-12(13)17/h4-7,9H,2-3,8H2,1H3,(H3,13,15,17)/b14-9+ |
InChI 键 |
XDJHBXUXBRZNBT-NTEUORMPSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990239.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)

![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)


![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)

